molecular formula C16H12ClN3O3 B11275288 N-(4-chlorophenyl)-2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-chlorophenyl)-2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11275288
M. Wt: 329.74 g/mol
InChI Key: DTUHDWWVFSKUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-acetamide hybrid compound characterized by a pyridazinone core substituted at position 3 with a 2-furyl group and at position 1 with an acetamide linker bearing a 4-chlorophenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and enzyme inhibitory applications .

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C16H12ClN3O3/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21)

InChI Key

DTUHDWWVFSKUET-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetamide is an organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3O\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}, with a molecular weight of approximately 288.73 g/mol. The compound features a chlorophenyl group, a furan ring, and a pyridazine core, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13H10ClN3O
Molecular Weight288.73 g/mol
CAS Number[specific CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Ring : This can be accomplished via electrophilic substitution reactions.
  • Amide Formation : The final step involves coupling the chlorophenyl group with the acetamide moiety.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and analgesic pathways. Here are key findings:

Anti-inflammatory Activity :
Studies have shown that derivatives of pyridazinones can act as agonists for formyl peptide receptors, which are involved in immune responses and inflammation. This suggests that this compound may also possess similar properties.

Antimicrobial Activity :
Research on related compounds has demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The specific activity of this compound against these strains remains to be fully elucidated but suggests potential therapeutic applications.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various biological effects including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions related to these enzymes.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structural features. For instance:

  • Study on Pyridazine Derivatives : A series of pyridazine derivatives demonstrated significant anti-inflammatory and antimicrobial activities, with some exhibiting IC50 values in the low micromolar range against AChE.
    Compound NameIC50 (µM)Activity Type
    Pyridazine Derivative A2.14±0.003AChE Inhibition
    Pyridazine Derivative B0.63±0.001Urease Inhibition
  • Antimicrobial Screening : Compounds structurally similar to this compound have shown promising results against various bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-chlorophenyl)-2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetamide with key analogs from the evidence, focusing on structural features, synthesis yields, and spectral properties:

Compound Substituents Yield IR C=O Peaks (cm⁻¹) Key Structural Differences Reference
This compound (Target Compound) - 3-(2-Furyl)
- N-(4-chlorophenyl)acetamide
N/A N/A Baseline for comparison -
6f: 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(antipyrinyl)propanamide - 3-(4-Chlorophenylpiperazinyl)
- Propanamide linker
- Antipyrinyl
51% 1681, 1655, 1623 Piperazinyl group instead of furyl; longer carbon chain; antipyrinyl moiety enhances bulk.
8a: N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide - 3-Methyl, 5-(methylthiobenzyl)
- N-(4-bromophenyl)
10% Not reported Bromophenyl substitution; methylthiobenzyl group increases steric hindrance.
6b: N-(Antipyrinyl)-2-[3-(4-chlorophenylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide - 3-(4-Chlorophenylpiperazinyl)
- Antipyrinyl
44% 1703, 1646 Piperazinyl group replaces furyl; antipyrinyl moiety may enhance hydrogen bonding.
6g: N-(Antipyrinyl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide - 3-(4-Fluorophenylpiperazinyl)
- Propanamide linker
42% 1662, 1628 Fluorophenyl substitution; longer linker may alter pharmacokinetics.

Key Observations:

Substituent Effects: Piperazinyl vs. Halogenated Phenyl Groups: The 4-chlorophenyl moiety in the target compound contrasts with bromophenyl (8a) or fluorophenyl (6g) analogs, affecting electronic properties and binding affinity .

Synthesis Yields :

  • Yields for analogs range from 10% (8a) to 62% (6e), with lower yields often linked to steric hindrance (e.g., 8a’s methylthiobenzyl group) .

Spectral Data: IR spectra of analogs show C=O stretches between 1623–1703 cm⁻¹, consistent with pyridazinone and acetamide carbonyl groups . The target compound would likely exhibit similar peaks.

Linker Variations :

  • Acetamide (target) vs. propanamide (6f, 6g) linkers alter molecular flexibility and hydrophobicity, impacting bioactivity .

Research Implications and Limitations

  • Structural Optimization : The furyl group in the target compound offers a unique pharmacophore for targeting enzymes like cyclooxygenase or acetylcholinesterase, warranting further enzymatic assays .
  • Synthesis Challenges : Low yields in analogs (e.g., 8a at 10%) highlight the need for optimized reaction conditions, such as alternative solvents or catalysts .
  • Data Gaps : Absence of direct biological data for the target compound necessitates comparative studies using established analogs as references .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.